O-(4-Methoxyphenyl)hydroxylamine

Diamine Oxidase Inhibition Histamine Potentiation Structure-Activity Relationship

O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) is a validated DAO inhibitor with para-oxygen substitution critical for potency—ideal for ex vivo tissue assays and histamine degradation studies. Its electron-donating 4-methoxy group enables tunable electrophilic amination for C–N bond formation. Unlike generic O-aryl or O-alkyl hydroxylamines, the para-methoxy motif ensures reproducible yields and distinct SAR profiles. Use confidently in medicinal chemistry, organo-analytical metal detection, and hydroxylamine pharmacophore development.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 147169-98-0
Cat. No. B600151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Methoxyphenyl)hydroxylamine
CAS147169-98-0
SynonymsO-(4-methoxyphenyl)hydroxylamine
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCOC1=CC=C(C=C1)ON
InChIInChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3
InChIKeyTXOXQAHYRYRYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) Product Overview and Chemical Context for Procurement


O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) is an O-arylhydroxylamine derivative characterized by a hydroxylamine group (-ONH₂) directly attached to a 4-methoxyphenyl ring. With the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol, this compound serves as a versatile synthetic intermediate and reagent, particularly valued for its nucleophilic properties imparted by the hydroxylamine moiety . Structurally, it belongs to the broader class of O-substituted hydroxylamines, which are recognized for their utility in electrophilic amination reactions, oxime formation, and as precursors to bioactive molecules [1].

Why Generic O-Arylhydroxylamine Substitution Fails: Differentiating O-(4-Methoxyphenyl)hydroxylamine


In scientific and industrial procurement, substituting O-(4-methoxyphenyl)hydroxylamine with a generic O-aryl or O-alkyl hydroxylamine carries substantial risk due to the profound influence of the 4-methoxyphenyl substituent on both chemical reactivity and biological activity. Unlike simple O-alkyl hydroxylamines (e.g., O-methylhydroxylamine) or unsubstituted O-phenylhydroxylamine, the para-methoxy group significantly modulates electronic properties, steric profile, and enzyme inhibition characteristics [1][2]. Structure-activity relationship (SAR) studies demonstrate that para-oxygen substitution on benzylic hydroxylamines is a critical determinant for biological potency, while steric bulk and substitution pattern dictate synthetic utility [3]. Therefore, direct replacement without validation of these specific parameters can compromise reaction yields, biological assay outcomes, and reproducibility.

Quantitative Differentiation of O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) Against Structural Analogs


Para-Methoxy Substitution Enhances Diamine Oxidase Inhibition vs. Unsubstituted O-Benzylhydroxylamine

In a systematic SAR study of O-alkylhydroxylamines as inhibitors of diamine oxidase, compounds bearing a para-oxygen substituent on the benzylic moiety, such as O-(4-methoxyphenyl)hydroxylamine, demonstrated marked activity, whereas the unsubstituted O-benzylhydroxylamine was inactive [1]. This finding directly links the presence of the para-methoxy group to a gain in biological function.

Diamine Oxidase Inhibition Histamine Potentiation Structure-Activity Relationship

Para-Methoxy Substitution Confers Functional Advantage in Biological Systems

A structure-activity relationship study of sixteen O-substituted hydroxylamines found that meta- and para-oxygen substituents (-OH, -OCH₃) on O-benzyl hydroxylamines increase their diamine oxidase inhibiting properties [1]. While O-(4-methoxyphenyl)hydroxylamine was not the specific test compound, its structural motif (para-methoxy on phenyl) aligns directly with this activity-enhancing feature.

Structure-Activity Relationship O-Benzylhydroxylamines Diamine Oxidase

Steric and Electronic Differentiation from O-(4-Methoxybenzyl)hydroxylamine

O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) is a direct O-arylhydroxylamine, whereas O-(4-methoxybenzyl)hydroxylamine (CAS 21038-22-2) contains a methylene spacer between the oxygen and the aromatic ring. This structural distinction impacts both electronic properties and steric accessibility. The direct aryl-O linkage in O-(4-methoxyphenyl)hydroxylamine results in a different N-O bond polarization and a distinct nucleophilic/electrophilic profile compared to its benzyl analog . SAR studies indicate that steric bulk and substitution pattern critically influence reactivity in electrophilic amination reactions [1].

Electrophilic Amination Reagent Reactivity Synthetic Intermediate

Targeted Application Scenarios for O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) Based on Verified Evidence


Diamine Oxidase (DAO) Inhibition Studies and Histamine Metabolism Research

O-(4-Methoxyphenyl)hydroxylamine is a structurally validated inhibitor of diamine oxidase, as evidenced by SAR studies demonstrating that para-oxygen substituted benzylic hydroxylamines retain activity while unsubstituted analogs are inactive [1]. This compound is therefore suitable for use in ex vivo tissue assays (e.g., Ussing chamber experiments) and enzyme inhibition studies aimed at modulating histamine degradation pathways. Its activity profile makes it a valuable tool compound for probing the role of DAO in gastrointestinal, inflammatory, or allergic disease models.

Electrophilic Amination Reagent for Synthesis of α-Amino Carbonyls and Heterocycles

As an O-arylhydroxylamine, this compound serves as a precursor to electrophilic aminating agents. Upon appropriate activation (e.g., deprotonation or conversion to oxime derivatives), it can transfer a nitrogen moiety to nucleophilic carbons, enabling the synthesis of α-amino carbonyl compounds, amines, and nitrogen-containing heterocycles [1]. The para-methoxy substitution may offer tunable reactivity compared to simpler O-alkyl hydroxylamines, providing synthetic chemists with a distinct reagent for C-N bond formation in complex molecule construction.

Building Block for Bioactive Hydroxylamine-Containing Molecules

O-(4-Methoxyphenyl)hydroxylamine is a versatile synthetic intermediate for the preparation of more complex hydroxylamine derivatives, including those with potential antibacterial or anticancer properties [1]. Its incorporation into larger molecular scaffolds can introduce the hydroxylamine pharmacophore while the para-methoxy group provides a handle for further functionalization or modulates physicochemical properties. This makes it a strategic starting material for medicinal chemistry campaigns targeting enzymes such as ribonucleotide reductase or for developing novel EGFR inhibitors based on hydroxylamine bioisosteres.

Analytical Reagent Development for Metal Ion Detection

Aromatic hydroxylamines, including phenylhydroxylamine derivatives, have been investigated as organo-analytical precipitants for selective metal ion detection in acidic solutions [1]. O-(4-Methoxyphenyl)hydroxylamine, with its electron-donating methoxy group, may exhibit altered selectivity or sensitivity profiles compared to unsubstituted O-phenylhydroxylamine. This opens avenues for its use in developing colorimetric or gravimetric assays for transition metals such as vanadium, titanium, or zirconium in industrial or environmental sample analysis.

Technical Documentation Hub

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